molecular formula C5H9ClO2S B13178264 Oxane-4-sulfinyl chloride

Oxane-4-sulfinyl chloride

Cat. No.: B13178264
M. Wt: 168.64 g/mol
InChI Key: XHTVKBXYMPBHCS-UHFFFAOYSA-N
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Description

Oxane-4-sulfinyl chloride is a chemical compound with the molecular formula C₅H₉ClO₂S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in various chemical reactions. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of oxane-4-sulfinyl chloride typically involves the reaction of oxane derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods often involve large-scale reactions using similar chlorinating agents but with optimized conditions to maximize yield and minimize by-products. The reaction mixture is typically purified through distillation or recrystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Scientific Research Applications

Oxane-4-sulfinyl chloride is a chemical compound utilized in scientific research and industrial applications, particularly as an intermediate in synthesizing more complex molecules. Its unique oxane ring structure, combined with the sulfinyl chloride functional group, gives it distinct reactivity and physical properties compared to other sulfonyl chlorides like benzenesulfonyl chloride and methanesulfonyl chloride.

Scientific Research Applications

  • Chemistry this compound is used as a reagent in organic synthesis to introduce sulfonyl groups. It serves as an intermediate in creating sulfonamides and sulfonates.
  • Biology and Medicine This compound is explored for potential use in drug development, specifically in synthesizing sulfonamide-based drugs.
  • Industry this compound is employed in producing specialty chemicals and as a reagent in various industrial processes.

Chemical Reactions

This compound undergoes several types of chemical reactions due to its sulfinyl chloride group's electrophilic nature.

Substitution Reactions It reacts with nucleophiles like amines, alcohols, and phenols to form sulfonamides and sulfonates. For example, it can be converted to the expected sulfonamide product by adding morpholine and DIPEA to the crude reaction mixture .

Oxidation and Reduction The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.

Hydrolysis In the presence of water, it hydrolyzes to form sulfonic acid and hydrochloric acid.

Mechanism of Action

The mechanism by which oxane-4-sulfinyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is harnessed in various chemical syntheses to form stable sulfonamide and sulfonate products .

Comparison with Similar Compounds

Oxane-4-sulfinyl chloride can be compared to other sulfonyl chlorides such as benzenesulfonyl chloride and methanesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to its oxane ring structure, which imparts different reactivity and physical properties .

Similar compounds include:

These compounds are used in similar applications but differ in their specific reactivity and the types of products they form.

Biological Activity

Oxane-4-sulfinyl chloride, also known as 2-(Propan-2-yl)oxane-4-sulfonyl chloride, is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a substituted oxane ring. Its molecular formula is CHClOS, with a molecular weight of 226.72 g/mol. This compound is notable for its unique structure, which contributes to its distinct chemical properties and reactivity patterns, particularly in organic synthesis and potential biological applications.

The sulfonyl chloride group in this compound makes it an important reagent in organic synthesis. It can be synthesized through the reaction of oxane derivatives with sulfonyl chloride under controlled conditions. Common methods include:

  • Direct chlorination using thionyl chloride (SOCl₂) in the presence of a base such as pyridine.
  • Rearrangement reactions involving dioxabicyclo systems, where the sulfonyl chloride facilitates structural transformations .

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar sulfonyl functionalities have been explored for various therapeutic applications. Sulfonyl chlorides are known to modify biomolecules such as proteins and peptides, potentially altering their function and interactions. This property is particularly valuable in biochemical research and drug development.

The biological activity of sulfonyl chlorides generally involves their reactivity with nucleophiles, such as amino acids in proteins. This reactivity can lead to covalent modifications that may enhance or inhibit biological functions. For instance:

  • Covalent Bond Formation: The sulfonyl chloride can react with nucleophilic sites on proteins, leading to changes in protein structure and function.
  • Biochemical Modifications: Such interactions are crucial for understanding the role of these compounds in drug design and therapeutic interventions.

Case Studies and Research Findings

Research has demonstrated various biological activities associated with related sulfonamide compounds, which may provide insights into the potential effects of this compound:

  • Inhibition Studies : A study on related sulfonamides showed that modifications at specific positions significantly affected inhibitory activity against enzymes involved in cancer metabolism. For example, certain derivatives exhibited IC50 values in the submicromolar range against human N-acylethanolamine acid amidase (h-NAAA), indicating potent biological activity .
  • Therapeutic Applications : Sulfonamides have been investigated for their roles in cancer treatment by targeting oxidative phosphorylation (OXPHOS). Compounds similar to this compound have shown promise in inhibiting mitochondrial functions critical for tumor cell survival .
  • Selectivity Profiles : Some sulfonamide derivatives have demonstrated selectivity for specific enzyme targets, such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), which are relevant in cancer and pain management therapies .

Data Table: Biological Activity Comparison

Compound NameIC50 (μM)Target Enzyme/PathwayRemarks
2-(Propan-2-yl)oxane-4-sulfonyl chlorideNot AvailableN/ALimited specific data available
Sulfonamide Derivative A0.37h-NAAAHigh potency observed
Sulfonamide Derivative B0.58OXPHOS InhibitionSignificant impact on ATP production
Sulfonamide Derivative C0.019FAAHVery high selectivity

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

oxane-4-sulfinyl chloride

InChI

InChI=1S/C5H9ClO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4H2

InChI Key

XHTVKBXYMPBHCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1S(=O)Cl

Origin of Product

United States

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